Thalidomide-O-C4-COOH is synthesized through multi-step organic reactions, often starting from readily available precursors like phthalic anhydride and piperidine derivatives. The compound's development has been influenced by the need for safer therapeutic agents following the historical use of thalidomide as a sedative, which led to severe teratogenic effects in the 1960s.
Thalidomide-O-C4-COOH falls under the classification of synthetic organic compounds with potential applications in medicinal chemistry, particularly in the fields of oncology and immunology. It is also explored for its role as a building block in the synthesis of more complex molecules.
The synthesis of Thalidomide-O-C4-COOH typically involves several key steps:
These methods can be optimized for industrial production using continuous flow reactors to improve yield and purity .
The synthesis process can be further refined by adjusting reaction parameters such as temperature, solvent type, and molar ratios between reactants. For instance, a study demonstrated a high yield synthesis of thalidomide by optimizing conditions such as reaction time and temperature .
The molecular formula for Thalidomide-O-C4-COOH is . Its structure features a piperidinyl group linked to an isoindoline-dione framework, which is critical for its biological activity.
This structural complexity allows for diverse chemical interactions, making it suitable for various applications in research .
Thalidomide-O-C4-COOH can undergo several chemical transformations:
These reactions are essential for modifying the compound's properties and enhancing its biological activities .
The specific conditions under which these reactions occur—such as temperature, solvent, and concentration—can significantly impact the yield and purity of the products formed.
The mechanism of action for Thalidomide-O-C4-COOH primarily involves its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes or modulates receptor activity through:
Recent studies have identified cereblon as a key target for thalidomide derivatives, linking their mechanism to ubiquitin ligase complexes involved in protein degradation .
While specific data on physical properties such as density and boiling point are not available for Thalidomide-O-C4-COOH, compounds in this category typically exhibit moderate solubility in organic solvents.
Key chemical properties include:
These properties are crucial for its handling in laboratory settings and its application in synthetic pathways .
Thalidomide-O-C4-COOH has a broad range of applications across various scientific fields:
Thalidomide, initially marketed as a sedative in the 1950s, was withdrawn due to severe teratogenicity but later repurposed for treating erythema nodosum leprosum and multiple myeloma [4] [9]. This resurgence highlighted its immunomodulatory properties, leading to the development of derivatives termed Immunomodulatory Imide Drugs (IMiDs), including lenalidomide and pomalidomide. These drugs bind cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), redirecting its activity toward disease-relevant neosubstrates like transcription factors IKZF1 and IKZF3 [2] [4]. The IMiDs’ clinical success laid the groundwork for engineered CRBN ligands in targeted protein degradation, demonstrating that small molecules could exploit the ubiquitin-proteasome system for therapeutic benefit.
Proteolysis-Targeting Chimeras (PROTACs) represent a breakthrough in precision therapeutics, leveraging bifunctional molecules to induce proximity between E3 ligases and target proteins. These heterobifunctional degraders consist of three elements: a target protein binder, an E3 ligase recruiter, and a chemical linker [1] [7]. CRBN-binding ligands, particularly thalidomide derivatives, are favored in PROTAC design due to their well-characterized binding modes and drug-like properties. The linker component is critical for optimizing molecular geometry, pharmacokinetics, and degradation efficiency. Thalidomide-O-C4-COOH exemplifies this class—a conjugate where a thalidomide-based CRBN ligand is tethered to a carboxyl-functionalized C4 linker, enabling covalent attachment to target-binding warheads [1] [5].
Thalidomide-O-C4-COOH (CAS 2169266-67-3) is a synthetic compound derived from thalidomide, specifically engineered as an E3 ligase ligand-linker for PROTAC applications [1] [5]. Its structure integrates the phthalimide ring of thalidomide (essential for CRBN binding) with a flexible four-carbon chain terminating in a carboxylic acid group (Table 1). This design enables conjugation with target-binding moieties (e.g., kinase inhibitors or epigenetic modulators) via amide coupling. Functionally, it serves as a versatile "building block" in PROTAC synthesis, facilitating the degradation of oncoproteins, neurodegenerative disease targets, and undruggable proteins by hijacking CRL4^CRBN^ [1] [9]. Its emergence reflects a strategic shift from phenotypic screening toward rational degrader design.
Table 1: Key Chemical and Functional Properties of Thalidomide-O-C4-COOH
Property | Value/Description |
---|---|
CAS Number | 2169266-67-3 |
Molecular Formula | C~18~H~18~N~2~O~7~ |
Molecular Weight | 374.34 g/mol |
Ligand Domain | Thalidomide-derived cereblon binder |
Linker Structure | -O-(CH~2~)~4~-COOH (C4 alkyl chain with carboxyl terminus) |
Primary Application | E3 ligase ligand-linker for PROTAC synthesis |
Molecular Design and Chemical Properties
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1